molecular formula C8H7Cl2NO B6159201 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol CAS No. 1935604-03-7

1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol

Cat. No. B6159201
CAS RN: 1935604-03-7
M. Wt: 204.1
InChI Key:
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Description

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO. It has a molecular weight of 204.05 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of cyclopropane derivatives like 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol can be achieved through various methods. One such method is the Corey-Chaykovsky reaction, which involves the reaction of sulfonium ylides with carbonyl compounds to yield epoxides . Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .


Molecular Structure Analysis

The InChI code for 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol is 1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides or triflates in the presence of substoichiometric amounts of zinc bromide to produce cyclopropyl arenes . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .


Physical And Chemical Properties Analysis

1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 204.05 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is classified under the GHS07 category. It has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol involves the conversion of 2,6-dichloropyridine to the corresponding cyclopropanol derivative.", "Starting Materials": [ "2,6-dichloropyridine", "Sodium hydride (NaH)", "Bromochloromethane (CH2BrCl)", "Diethyl ether (Et2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)" ], "Reaction": [ "Step 1: Treatment of 2,6-dichloropyridine with NaH in Et2O to form the corresponding pyridine anion.", "Step 2: Addition of CH2BrCl to the pyridine anion to form the corresponding cyclopropanol derivative.", "Step 3: Acidification of the reaction mixture with HCl to protonate the cyclopropanol derivative and form the corresponding cyclopropanol chloride.", "Step 4: Treatment of the cyclopropanol chloride with NaOH in water to form the corresponding cyclopropanol.", "Step 5: Purification of the cyclopropanol by extraction with Et2O and drying over Na2SO4.", "Step 6: Reduction of the cyclopropanol with NaBH4 in MeOH to form the corresponding cyclopropanol alcohol.", "Step 7: Acetylation of the cyclopropanol alcohol with AcOH to form the final product, 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol." ] }

CAS RN

1935604-03-7

Product Name

1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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